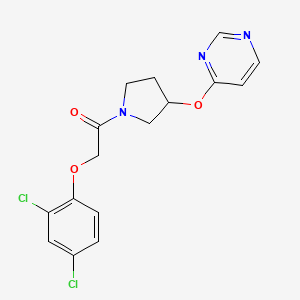![molecular formula C18H19N3O2 B2354900 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide CAS No. 339009-33-5](/img/structure/B2354900.png)
2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a methylating and formylating agent. Formylated products obtained by treating compounds with active methylene group and DMFDMA have proved to be very useful intermediates in the synthesis of heterocycles .
Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, similar compounds have been involved in [4+2] cycloaddition reactions . Also, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst .
Applications De Recherche Scientifique
Synthesis, Crystal Structure, and Docking Study
2-[(dimethylamino)methylene]-N1,N3-diphenylmalonamide is involved in the synthesis of various biologically active compounds. For instance, it is used as a starting material in synthesizing derivatives carrying the biologically active sulfonamide moiety. These compounds have shown promising antimicrobial activity against various bacteria and fungi. The crystal structures of some of these compounds have been determined through X-ray crystallography, illustrating their molecular configuration and potential interactions with bacterial enzymes (Ghorab et al., 2017). Additionally, another study focused on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, showing its potential as a cyclooxygenase-2 inhibitor through molecular docking studies (Al-Hourani et al., 2016).
Coordination Chemistry and Optical Studies
The compound also plays a role in the field of coordination chemistry and materials science. For example, it is used in the synthesis of phosphinoindene ligands, which display divergent isomerization behavior and find applications in rhodium(I) coordination chemistry (Cipot et al., 2003). Furthermore, it's involved in the synthesis of 2,5-substituted siloles, which are studied for their optical interactions with various metal cations, offering insights into the photophysical properties of these materials (Carroll & Braddock-Wilking, 2013).
Propriétés
IUPAC Name |
2-(dimethylaminomethylidene)-N,N'-diphenylpropanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)13-16(17(22)19-14-9-5-3-6-10-14)18(23)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZNXAWOLXLJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2354818.png)
![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
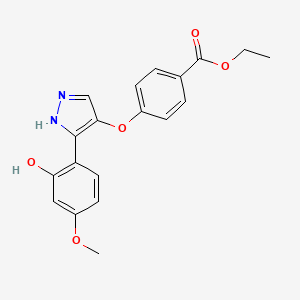
![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)
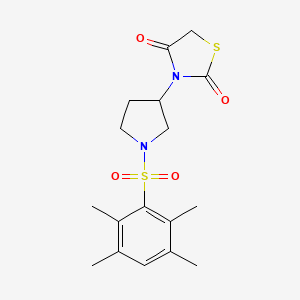
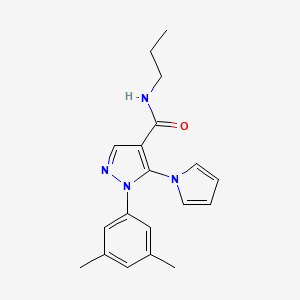
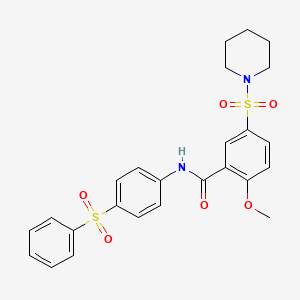
![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)
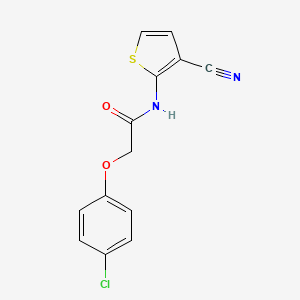
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)
